4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid
Descripción
Propiedades
IUPAC Name |
4-[[2-[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)benzimidazol-2-yl]sulfanylacetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O6S2/c1-4-30(5-2)39(35,36)20-14-15-22-21(16-20)29-27(31(22)23-8-6-7-9-24(23)37-3)38-17-25(32)28-19-12-10-18(11-13-19)26(33)34/h6-16H,4-5,17H2,1-3H3,(H,28,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWWVAYHWOTFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route may include the following steps:
Formation of the Benzimidazole Core: This is achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Sulfonamide Group: The benzimidazole intermediate is then reacted with diethylsulfamoyl chloride under basic conditions to introduce the sulfonamide group.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Thioether Linkage: The intermediate is then reacted with a suitable thiol to form the thioether linkage.
Acetylation and Benzoic Acid Formation:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Due to its structural features, it may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its various functional groups. The sulfonamide group, for example, may inhibit certain enzymes by mimicking the structure of natural substrates. The benzimidazole ring may interact with DNA or proteins, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic Acid
- Structure : Features a tetrazole ring (1H-tetrazol-1-yl) instead of benzodiazol, with a 2-bromobenzyl-sulfanyl substituent .
- Key Differences: Heterocycle: Tetrazole (aromatic, nitrogen-rich) vs. benzodiazol (fused benzene-diazole). Tetrazoles are known for metabolic stability and hydrogen-bonding capacity. Acidity: The tetrazole’s acidic proton (pKa ~4.9) may lower solubility compared to the benzodiazol’s neutral nitrogen atoms.
- Implications : The tetrazole’s acidity and bromine atom could favor interactions with polar residues in enzyme active sites, whereas the target compound’s diethylsulfamoyl group may enhance membrane permeability .
2-Hydroxy-4-Substituted-3(4,6-Disubstituted-Benzothiazolyl-2-Azo)-Benzoic Acid Derivatives
- Structure : Azo-linked benzothiazole derivatives with hydroxyl and carboxylic acid groups .
- Key Differences: Linkage: Azo (-N=N-) vs. sulfanyl-acetamido. Azo groups are strong chromophores (UV-Vis active) and may confer photostability issues. Acidity: Dual acidity from phenolic -OH (pKa ~8–10) and carboxylic acid (pKa ~2–3), whereas the target compound has only the benzoic acid proton (pKa ~4.2, estimated). Substituents: Benzothiazole rings with electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, contrasting with the target’s diethylsulfamoyl (electron-donating) group.
- Implications: The azo linkage may limit metabolic stability but improve binding to hydrophobic pockets.
3-[4-(Acetamido)Benzenesulfonamido]-1H-Benzotriazole-2,4-Dicarboxylic Acid
- Structure : Sulfonamido-linked benzotriazole with dicarboxylic acid groups .
- Key Differences :
- Linkage : Sulfonamido vs. sulfanyl-acetamido. Sulfonamides are rigid and often used in sulfa drugs for enzyme inhibition.
- Acidity : Dual carboxylic acids (pKa ~1.5 and ~4.5) versus the target’s single benzoic acid.
- Crystallinity : highlights hydrogen-bonded dimers via carboxylic acids, a feature likely shared by the target compound.
- Implications : The sulfonamido group may enhance binding to metalloenzymes (e.g., carbonic anhydrase), while the target compound’s diethylsulfamoyl group could modulate selectivity for other targets .
Comparative Analysis Table
*Estimated based on benzoic acid analogs.
Actividad Biológica
4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid (CAS No. 522642-43-9) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 568.66 g/mol. Its structure features a benzodiazole moiety linked to a benzoic acid derivative, which may influence its biological interactions.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds related to benzoic acid derivatives. In particular, several derivatives have shown promising results in inhibiting tumor cell proliferation. For instance, compounds similar to the target compound have demonstrated significant activity against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating effective dose-response relationships .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.85 |
| Compound B | A549 | 3.0 |
| Target Compound | MCF-7/A549 | TBD |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression and other diseases. For example, benzoic acid derivatives have been shown to inhibit neurolysin and angiotensin-converting enzyme (ACE), which are critical in various physiological processes . The inhibition of these enzymes could lead to therapeutic applications in treating conditions like hypertension and cancer.
Antioxidant Activity
Antioxidant properties are another area of interest for this compound. Research indicates that certain benzoic acid derivatives exhibit significant antioxidant activity, which can protect cells from oxidative stress and potentially reduce the risk of chronic diseases . This activity is often assessed using assays that measure the ability of compounds to scavenge free radicals.
In Vitro Studies
In vitro studies utilizing human foreskin fibroblasts have shown that derivatives similar to the target compound activate the autophagy-lysosome pathway (ALP) and the ubiquitin-proteasome pathway (UPP), both crucial for cellular homeostasis . These pathways are vital in degrading misfolded proteins and maintaining cellular integrity.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. Computational models suggest that it may interact effectively with cathepsins B and L, enzymes involved in protein degradation pathways . Such interactions could elucidate its mechanism of action in biological systems.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthesis optimization requires precise control of reaction conditions:
- Temperature/pH: Maintain reflux conditions (e.g., 4–6 hours in ethanol) to ensure complete coupling of intermediates .
- Purification: Use recrystallization or column chromatography (silica gel, chloroform:methanol gradients) to isolate the product. Monitor purity via HPLC with UV detection (λ = 254 nm) .
- Intermediate validation: Confirm intermediates (e.g., sulfanyl acetohydrazide derivatives) via TLC (chloroform:methanol 7:3) before proceeding .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify sulfanyl, benzodiazolyl, and benzoic acid moieties. Compare chemical shifts with analogous compounds (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at ~600–650 Da) .
- Elemental Analysis: Validate C, H, N, S content (±0.4% deviation) to rule out impurities .
Advanced: How can computational modeling predict the reactivity of the sulfanyl and benzodiazolyl groups in aqueous vs. nonpolar environments?
Answer:
- Quantum Chemical Calculations: Use DFT (B3LYP/6-311++G**) to model electron density and frontier molecular orbitals. Predict nucleophilic sites (e.g., sulfanyl sulfur) and stability under varying pH .
- Solvent Effects: Apply COSMO-RS simulations to assess solubility and degradation pathways. For example, the sulfamoyl group may hydrolyze in acidic conditions, requiring pH-controlled storage .
Advanced: How should researchers resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values across studies)?
Answer:
- Assay Standardization: Use validated protocols (e.g., MTT assay for cytotoxicity) with internal controls (e.g., doxorubicin as a reference). Replicate studies in triplicate .
- Orthogonal Validation: Cross-check results with alternative methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 activation) .
- Data Normalization: Account for batch-to-batch variability in compound purity using HPLC-determined concentrations .
Basic: What factors influence the compound’s stability during storage and biological assays?
Answer:
- Light/Temperature: Store lyophilized samples at –20°C in amber vials to prevent photodegradation of the benzodiazolyl ring .
- Solvent Compatibility: Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .
- pH Sensitivity: Test stability across pH 5–8 (simulating physiological conditions) using UV-Vis spectroscopy (absorbance at λ_max ~300 nm) .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic Studies: Perform Michaelis-Menten assays with varying substrate concentrations. Monitor inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
- Docking Simulations: Use AutoDock Vina to predict binding poses with target enzymes (e.g., cyclooxygenase-2). Validate with mutagenesis studies on key residues .
- SPR Analysis: Measure real-time binding affinity (KD) via surface plasmon resonance .
Advanced: What statistical methods are optimal for optimizing reaction conditions in a resource-limited setting?
Answer:
- Design of Experiments (DoE): Apply a fractional factorial design to prioritize variables (e.g., temperature, catalyst loading). Use Minitab or JMP software to analyze interactions .
- Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., solvent polarity vs. yield) with central composite design .
- Cost-Benefit Analysis: Rank parameters by Pareto charts to allocate resources efficiently .
Basic: How can researchers compare the bioactivity of this compound with structurally similar analogs?
Answer:
- SAR Analysis: Synthesize analogs with modifications (e.g., methoxy → ethoxy groups) and test in parallel. Corrogate activity trends with LogP values (calculated via ChemDraw) .
- Cluster Analysis: Group compounds by principal component analysis (PCA) of descriptors (e.g., polar surface area, H-bond donors) .
Advanced: What strategies mitigate side reactions during functional group modifications (e.g., sulfamoyl hydrolysis)?
Answer:
- Protecting Groups: Temporarily protect reactive sites (e.g., acetylate free –NH groups) using acetic anhydride .
- Low-Temperature Coupling: Perform reactions at 0–4°C to suppress hydrolysis. Monitor via in-situ IR for carbonyl intermediates (~1700 cm⁻¹) .
- Alternative Solvents: Use anhydrous THF or DMF to stabilize sulfamoyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
